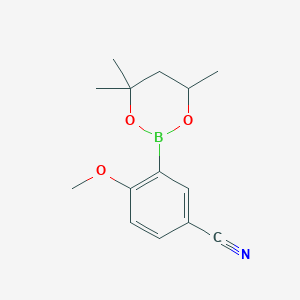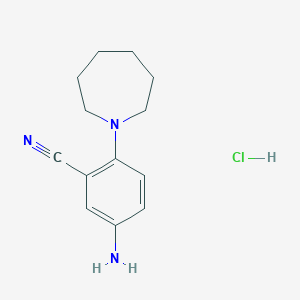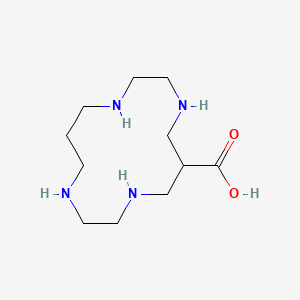
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (MCDB) is a chemical compound that has been studied for its potential applications in scientific research. It is a boron-containing compound that has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of boron on various biochemical and physiological processes. For example, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the effects of boron on the activity of enzymes such as cytochrome P450, which plays an important role in drug metabolism. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the effects of boron on the expression of genes involved in the regulation of metabolic pathways, as well as the effects of boron on the structure and function of proteins.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes and other proteins, as well as by altering the structure and function of proteins. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to interact with DNA and RNA, suggesting that it may be able to modulate gene expression.
Biochemical and Physiological Effects
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the expression of genes involved in the regulation of metabolic pathways. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have an effect on the structure and function of proteins, as well as on the activity of ion channels and receptors.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be used in a variety of cell types and tissues, making it a useful tool for studying the effects of boron on biochemical and physiological processes. However, one limitation of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is that it is not very water soluble, making it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for the use of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in scientific research. One potential direction is to further investigate the mechanism of action of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate as a therapeutic agent, as well as to identify new applications for its use in laboratory experiments. Finally, further research could be done to explore the potential of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate as a biomarker for the detection of boron-containing compounds in environmental samples.
Synthesis Methods
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized by a two-step reaction. First, 5,5-dimethyl-1,3,2-dioxaborinan-2-ylbenzene (DMB) is reacted with 4-chlorobenzoic acid in the presence of a catalyst such as pyridine or triethylamine to form 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateA). This reaction is typically carried out in a dry solvent at temperatures of up to 80°C. The second step involves the methylation of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateA using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate to form Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate.
properties
IUPAC Name |
methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)10-6-9(12(16)17-3)4-5-11(10)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBXRPCQSCIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














